1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
Description
Chemical Name: 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride
CAS Number: 267659-71-2
Molecular Formula: C₁₁H₁₂ClF₃N₂O₂
Molecular Weight: 280.68 g/mol
Purity: ≥95% (commonly available)
Suppliers: BLD Pharm Ltd., Combi-Blocks, ABChem
This compound features a piperazin-2-one core substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent enhances lipophilicity and metabolic stability, making it a key building block in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2.ClH/c12-11(13,14)18-9-3-1-8(2-4-9)16-6-5-15-7-10(16)17;/h1-4,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEVKJNOHPGMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695795 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267659-71-2 | |
| Record name | 1-[4-(Trifluoromethoxy)phenyl]piperazin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride is a compound of increasing interest due to its potential biological activities. This article aims to explore its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a trifluoromethoxy group on one phenyl ring. This unique structure contributes to its biological activity, particularly in modulating neurotransmitter systems.
This compound primarily acts as a serotonin receptor modulator . It has shown affinity for various serotonin receptors, particularly the 5-HT3 receptor, which plays a crucial role in the modulation of mood and anxiety.
Antidepressant Effects
Research indicates that the compound exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, it demonstrated a reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant activity. In vitro studies showed that it effectively inhibited seizure-like activity in neuronal cultures, likely through modulation of neurotransmitter release and receptor activity .
Analgesic Properties
In pain models, this compound exhibited notable analgesic effects. Administration prior to pain induction significantly reduced nociceptive responses, indicating its potential as an analgesic agent .
Case Studies
Research Findings
- Serotonin Receptor Modulation : The compound's interaction with the 5-HT3 receptor may explain its antidepressant and anxiolytic properties. Studies have shown that antagonism at this receptor can alleviate anxiety symptoms .
- Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotective benefits through antioxidant mechanisms, reducing oxidative stress in neuronal cells .
- Pharmacokinetics : Research into the pharmacokinetic profile indicates favorable absorption and distribution characteristics, with moderate metabolic stability enhancing its therapeutic potential .
Scientific Research Applications
Pharmaceutical Development
This compound serves as a critical intermediate in the synthesis of numerous pharmaceuticals aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing new antidepressants and anxiolytics. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's metabolic stability and binding affinity to biological targets .
Case Study: Neurotransmitter Modulation
Research has indicated that this compound interacts with serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic drug action. Preliminary studies suggest significant binding affinity, warranting further investigations into its pharmacological properties.
Neuropharmacology
In neuropharmacology, this compound is utilized to explore the mechanisms of action of drugs affecting the central nervous system. It serves as a valuable tool for understanding how modifications in chemical structure can influence biological activity . The compound's structural characteristics allow researchers to investigate its role in various neurological conditions, including anxiety disorders and depression.
Analytical Chemistry
The compound is employed as a reference standard in analytical methods, ensuring accurate quantification of similar compounds in complex mixtures. Its well-defined chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry applications. This role is vital for the quality control of pharmaceuticals and the development of new analytical techniques .
Material Science
This compound exhibits unique properties that make it suitable for material science applications, particularly in developing advanced materials such as coatings and polymers that require enhanced chemical resistance. The trifluoromethoxy group contributes to the compound's stability under various environmental conditions .
Biological Research
In biological research, the compound is used in various assays to evaluate its effects on cell signaling pathways. This application aids in understanding cellular processes and contributes to the broader field of biochemistry by elucidating how different compounds can influence cellular behavior .
Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |
| Neuropharmacology | Investigates mechanisms of action on neurotransmitter systems |
| Analytical Chemistry | Reference standard for quantifying similar compounds |
| Material Science | Development of advanced materials with enhanced chemical resistance |
| Biological Research | Assays to evaluate effects on cell signaling pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogenated Analogs
The following table compares the target compound with its analogs differing in substituent position or halogenation:
Key Observations:
- Positional Isomerism: The 3-(trifluoromethoxy)phenyl analog (CAS 215649-79-9) shares identical molecular weight and formula with the target compound but differs in substituent position.
- Halogen Effects : Replacing -OCF₃ with -Cl (e.g., 3-chlorophenyl analog) reduces molecular weight and lipophilicity, which could impact blood-brain barrier penetration .
- Fluorophenyl Derivative : The 4-fluorophenyl variant (CAS 697305-48-9) lacks the trifluoromethoxy group, likely decreasing metabolic stability but improving aqueous solubility .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Lipophilicity : The trifluoromethoxy group in the target compound confers higher logP compared to fluorophenyl or chlorophenyl analogs, suggesting superior membrane permeability .
- Solubility: Hydrochloride salts generally improve aqueous solubility, but the -OCF₃ group may still limit bioavailability compared to non-fluorinated analogs .
Preparation Methods
Synthetic Route Overview
The synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazin-2-one hydrochloride typically involves:
- Preparation of the substituted piperazine intermediate bearing the 4-(trifluoromethoxy)phenyl moiety.
- Cyclization or functionalization to form the piperazin-2-one ring.
- Conversion to the hydrochloride salt for stability and isolation.
Preparation of 4-(Trifluoromethoxy)phenyl Piperazine Intermediates
The key intermediate, 4-(trifluoromethoxy)phenyl piperazine, is synthesized via nucleophilic substitution reactions involving 2-chloroethylamine and 4-(trifluoromethoxy)aniline derivatives. The following methods are extracted from patent CN102060712A, which provides detailed experimental conditions:
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | 2.12 kg 2-chloroethylamine + 1.6 kg 4-(trifluoromethoxy)aniline in 2.4 kg propyl carbinol, reflux at 90°C for 12 h | Formation of 4-(trifluoromethoxy)phenyl piperazine via nucleophilic substitution | Off-white solid, 56% yield after filtration and washing |
| 2 | Same reagents in 4 kg diethylene glycol monomethyl ether, reflux at 150°C for 15 h | Alternative solvent system with higher reaction temperature | Off-white powder, 60.6% yield, solvent recovery applied |
| 3 | Aqueous workup with sodium hydroxide or ammoniacal liquor to liberate free base from hydrochloride salt | Extraction and purification of free piperazine base | Yields range from 60.2% to 75.3%, purity >99% by distillation under reduced pressure |
These steps highlight the importance of solvent choice and temperature control to optimize yield and purity of the piperazine intermediate.
Conversion to Hydrochloride Salt
The hydrochloride salt formation is generally achieved by:
- Dissolving the free base (piperazin-2-one derivative) in an appropriate solvent such as ethanol or water.
- Addition of hydrochloric acid (anhydrous or aqueous) in stoichiometric amounts.
- Precipitation of the hydrochloride salt upon cooling or solvent evaporation.
- Filtration and drying to obtain a stable crystalline hydrochloride salt.
This step enhances compound stability, facilitates purification, and improves handling properties.
Summary Table of Key Preparation Parameters
| Preparation Stage | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution to form 4-(trifluoromethoxy)phenyl piperazine | 2-chloroethylamine + 4-(trifluoromethoxy)aniline in propyl carbinol or diethylene glycol monomethyl ether | 90-150°C | 12-15 h | 56-60.6 | Not specified | Solvent choice affects yield |
| Free base liberation from hydrochloride salt | Sodium hydroxide or ammoniacal liquor in water | Ambient to 110°C | 1-12 h | 60.2-75.3 | >99 | Under reduced pressure distillation |
| Formation of piperazin-2-one ring | Oxoalkylating agent (inferred) | Controlled | Variable | Not specified | Not specified | Based on related compound methods |
| Hydrochloride salt formation | HCl in ethanol or water | Ambient | Variable | Quantitative | High | Crystallization step |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-(trifluoromethoxy)phenyl)piperazin-2-one hydrochloride?
The synthesis typically involves nucleophilic substitution reactions between a piperazine derivative and a substituted aryl halide. For instance, coupling 4-(trifluoromethoxy)phenyl electrophiles (e.g., bromides or chlorides) with piperazin-2-one under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) followed by HCl salt formation. Optimization may include varying solvents (DMF vs. acetonitrile), bases (Et₃N vs. NaH), and reaction times to improve yields beyond 70% .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ m/z calculated for C₁₁H₁₂ClF₃N₂O₂: 296.05). Complementary NMR analysis (¹H/¹³C, including DEPT-135) verifies the piperazin-2-one ring conformation and trifluoromethoxy group integration. X-ray crystallography (applied to analogous piperazine derivatives) provides definitive proof of stereochemistry and salt formation .
Q. What pharmacological screening approaches are applicable to evaluate this compound’s bioactivity?
Initial screens should include kinase inhibition assays (e.g., ADP-Glo™ for broad-spectrum kinase profiling) and antimicrobial susceptibility testing (MIC determination against Gram-positive/negative panels). Cell viability assays (MTT/XTT in cancer cell lines) with IC₅₀ determination can assess anticancer potential. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or ITC .
Q. What storage conditions are optimal for maintaining the stability of this hydrochloride salt?
Store desiccated at –20°C in amber vials under argon to prevent hydrolysis of the trifluoromethoxy group and piperazin-2-one ring oxidation. Periodic stability testing via HPLC (every 6 months under accelerated conditions: 40°C/75% RH) establishes shelf-life. Avoid aqueous solutions unless buffered at pH 4–5 .
Advanced Research Questions
Q. How should researchers address conflicting solubility data reported for this hydrochloride salt in different solvents?
Solubility discrepancies often arise from variations in crystalline forms (polymorphs) or residual solvents. Conduct a systematic study: (1) Characterize polymorphs via DSC and XRPD; (2) Measure equilibrium solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) at 25°C; (3) Cross-validate with HPLC purity checks to rule out impurities .
Q. What strategies are effective in minimizing byproduct formation during the final HCl salt precipitation step?
Control pH rigorously during acidification (target pH 2–3) and use anti-solvents (e.g., diethyl ether) with slow addition to enhance crystal purity. Recrystallize from ethanol/water mixtures. Monitor byproducts (e.g., N-alkylated impurities) via LC-MS and adjust free base-to-HCl stoichiometry (1:1.1 molar excess) .
Q. How can researchers resolve ambiguities in ¹⁹F NMR spectra caused by the trifluoromethoxy group’s magnetic equivalence?
Acquire ¹⁹F NMR at higher field strengths (≥500 MHz) to resolve splitting from J-coupling. Variable-temperature NMR (–20°C to 50°C) may differentiate dynamic effects. Compare with model compounds (e.g., 4-trifluoromethoxybenzene derivatives) and corroborate with DFT calculations (B3LYP/6-31G*) .
Q. What computational methods aid in predicting the metabolic pathways of this compound?
Use in silico tools like MetaSite to identify vulnerable sites (e.g., piperazine oxidation, O-demethylation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-HRMS/MS for metabolite detection. Molecular docking into CYP450 isoforms (3A4, 2D6) rationalizes metabolic hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
